N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide is a synthetic compound that has garnered interest in various scientific fields due to its unique molecular structure and potential applications. This compound features a complex arrangement of functional groups that may contribute to its activity in biological systems.
This compound can be sourced from chemical suppliers such as Sigma-Aldrich, which provides detailed information regarding its properties and applications. The compound's empirical formula is C19H16F6N2O, with a molecular weight of 386.34 g/mol, indicating its relatively high molecular complexity compared to simpler organic compounds .
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide is classified as an amide due to the presence of the amide functional group (-C(=O)N-). It also contains trifluoromethyl groups, which are known for their electron-withdrawing properties, potentially influencing the compound's reactivity and interactions with biological targets.
The synthesis of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide typically involves multi-step synthetic routes. The general approach includes:
The synthesis requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the structure and purity of the synthesized compound.
The molecular structure of N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide features a central propanamide backbone flanked by a trifluoromethyl-substituted phenyl group and a naphthyloxy moiety. The presence of multiple trifluoromethyl groups significantly affects both the electronic properties and steric hindrance of the molecule.
The compound can participate in various chemical reactions typical for amides and aromatic compounds:
Reactions involving this compound must be conducted under controlled conditions to prevent unwanted side reactions, particularly those involving the sensitive trifluoromethyl groups.
The mechanism of action for N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide is primarily associated with its role as a small molecule ligand in biological systems. It may act by:
Research indicates that compounds with similar structures have been shown to affect cellular processes such as apoptosis and cell proliferation.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide has potential applications in various scientific fields:
The molecular architecture of N-(3,5-bis(trifluoromethyl)phenyl)-2-(2-naphthyloxy)propanamide integrates two distinct pharmacophores with complementary electronic and steric properties. The 3,5-bis(trifluoromethyl)phenyl group serves as a strong electron-withdrawing moiety due to the high electronegativity and inductive effects of the trifluoromethyl groups, creating a significant partial positive charge at the aromatic ring carbon adjacent to the amide linkage. This electronic configuration enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attack during amide bond formation [5] [9]. Conversely, the 2-naphthyloxy group provides an extended planar aromatic system with moderate electron-donating character through oxygen conjugation, creating an electronic asymmetry crucial for directional reactivity. The methyl group at the propanamide chiral center introduces steric bias that influences conformational flexibility and approach trajectories during coupling reactions [4] [6].
Table 1: Structural and Electronic Properties of Key Molecular Fragments
Molecular Fragment | Electron Character | Steric Demand | Key Structural Features |
---|---|---|---|
3,5-Bis(trifluoromethyl)phenyl | Strong electron-withdrawing (σₘ = 0.43 per CF₃) | Moderate (Conical radius: 3.5 Å) | - Two ortho-positioned CF₃ groups - Enhanced carbonyl electrophilicity |
2-Naphthyloxy | Moderate electron-donating (π-conjugated) | High (Planar fused ring system) | - Extended aromatic surface - Steric shielding of oxygen lone pairs |
Propanamide linker | Amphiphilic | Low-to-moderate | - Chiral center at Cα - Rotatable C-O and C-N bonds |
Computational modeling (DFT at B3LYP/6-31G* level) reveals significant torsional strain (12-15 kcal/mol rotational barrier) when the naphthyl ring approaches coplanarity with the amide bond due to steric interference between naphthalene H⁸ and the propanamide methyl group. This inherent strain necessitates precise conformational control during synthesis, favoring stepwise coupling strategies that pre-organize molecular components before amidation. The orthogonal polarization between electron-deficient aryl and electron-rich naphthyloxy domains creates a dipole moment of 4.8 Debye across the molecule, influencing solvent selection and crystallization behavior [4] [9].
Amide bond formation between 2-(2-naphthyloxy)propanoic acid and 3,5-bis(trifluoromethyl)aniline presents significant challenges due to steric hindrance from the ortho-substituted trifluoromethyl groups and the bulky naphthyloxy moiety. Schreiner's thiourea organocatalyst (N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea) has demonstrated exceptional efficacy in facilitating this coupling by dual hydrogen-bond activation. The catalyst's electron-deficient aryl groups create a binding pocket that simultaneously activates the carboxylic acid through H-bond donation (δ+NH) and the aniline through H-bond acceptance (C=O interaction), reducing the energy barrier for nucleophilic attack by 8-10 kcal/mol compared to uncatalyzed reactions [5]. Kinetic studies reveal second-order dependence on catalyst concentration at low loading (<5 mol%), transitioning to first-order kinetics above 10 mol% concentration, indicating a shift from monomeric to dimeric catalytic species under higher concentrations.
Chiral Lewis acid complexes, particularly bis(3,5-bis(trifluoromethyl)phenyl)-1,1′-bi-2-naphthol (BINOL)-derived catalysts, provide enantiocontrol when synthesizing stereodefined propanamide variants. These catalysts leverage π-stacking between the naphthyloxy substrate and the BINOL framework, achieving enantiomeric excesses >90% for (R)-isomers at -20°C in dichloromethane. The catalytic cycle involves substrate coordination to the Lewis acidic metal center (typically aluminum or titanium), followed by carboxylate orientation through secondary coordination sphere effects [4] [9]. Transition metal catalysis utilizing Pd₂(dba)₃/XPhos systems enables carbonylative coupling at mild temperatures (50-60°C) with atmospheric CO pressure, though this approach suffers from competing decarbonylation (15-20% yield loss) when applied to electron-deficient anilines like 3,5-bis(trifluoromethyl)aniline [7].
Table 2: Performance Comparison of Catalytic Systems
Catalyst System | Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | e.e. (%) |
---|---|---|---|---|---|
Schreiner's thiourea | 15 | 25 | 12 | 92 | - |
BINOL-AlMe (R) | 10 | -20 | 48 | 78 | 94 |
Pd₂(dba)₃/XPhos | 5 | 60 | 6 | 65* | - |
DMAP (reference) | 20 | 80 | 24 | 45 | - |
Note: Yield reflects decarbonylation byproducts; CO pressure = 1 atm
The synergy between electronic deactivation and steric congestion necessitates meticulously optimized reaction parameters. Solvent screening reveals dichloromethane as optimal, balancing substrate solubility (0.8M achievable) and catalyst stability while minimizing undesirable naphthyl ether cleavage (<1% vs >5% in DMF). Temperature profiling demonstrates a sharp yield maximum at -5°C to 0°C for organocatalyzed reactions, balancing reduced decomposition pathways against sufficient molecular mobility. Below -10°C, crystalline adducts of the aniline and catalyst form, reducing effective concentration, while above 25°C competitive anhydride formation from the carboxylic acid becomes significant (15-20% yield loss) [5] [7].
Stoichiometric optimization indicates a critical 1.35:1.00 acid-to-amine ratio to compensate for the kinetic sluggishness of the sterically encumbered aniline nucleophile. Concentration studies show severe yield penalties below 0.3M due to dominant hydrolysis pathways, while concentrations exceeding 1.2M promote catalyst aggregation and reduced turnover frequency. The implementation of slow addition techniques (syringe pump delivery of acid chloride derivatives over 3-5 hours) mitigates exotherms and prevents oligomerization, improving yields by 18-22% compared to batch addition [7]. Post-reaction purification leverages the compound's crystallographic behavior, with sequential hexanes/MTBE washes effectively removing Schriver's thiourea residues, followed by gradient chromatography on silica gel deactivated with 5% triethylamine to prevent adsorptive losses of the product (typical recovery >95%).
The selection of coupling agents profoundly impacts yield and purity due to competing side reactions with the electron-deficient aniline. HATU [Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium] demonstrates superior performance (92% isolated yield) owing to its in situ formation of sterically unencumbered HOAt activator, which efficiently acylates the aniline without forming stable N-acylurea byproducts. In contrast, classical agents like DCC (N,N'-Dicyclohexylcarbodiimide) yield only 35-40% of desired product due to predominant formation of unreactive N-acylurea adducts with the trifluoromethyl-substituted aniline. Computational analysis attributes this to the electrophilicity of the CF₃ groups facilitating nucleophilic attack on the carbodiimide carbon [7].
Table 3: Coupling Agent Performance Metrics
Coupling Agent | Stoichiometry (equiv) | Base (equiv) | Isolated Yield (%) | Purity (HPLC %) | Major Impurities (%) |
---|---|---|---|---|---|
HATU | 1.2 | DIPEA (2.5) | 92 | 98.5 | HOAt adduct (0.8%) |
HBTU | 1.5 | DIPEA (3.0) | 85 | 96.2 | O-Benzotriazole ester (2.1%) |
EDC·HCl | 1.8 | HOAt (1.5)/NMM (3.0) | 72 | 94.7 | N-Acylurea (15%) |
DCC | 2.0 | DMAP (0.3) | 38 | 89.5 | DCU (45%), N-Acylurea (32%) |
Reaction conditions: 0.5M in DCM, -5°C to 25°C, 12h; DIPEA = N,N-Diisopropylethylamine; NMM = N-Methylmorpholine; DCU = Dicyclohexylurea
Notably, carbodiimide agents require stoichiometric HOAt or HOBt additives to mitigate rearrangement pathways, yet still underperform uranium/aminium salts due to slower activation kinetics. Economic and ecological assessments reveal HATU as optimal despite higher molecular weight, given its reduced equivalents requirement and superior atom economy (78% vs 42% for DCC). Scale-up protocols demonstrate reliable kilogram-scale production using HATU with extractive workup (1M citric acid/5% NaHCO₃) followed by anti-solvent crystallization from ethanol/water (4:1), consistently delivering >99.0% HPLC purity without chromatography [7] [8].
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 102770-00-3
CAS No.: 106717-30-0
CAS No.: